molecular formula C15H20ClNO2 B1383744 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride CAS No. 2060031-17-4

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Cat. No.: B1383744
CAS No.: 2060031-17-4
M. Wt: 281.78 g/mol
InChI Key: GELUKVDONXSYQV-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a spirocyclic building block of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its unique azaspiro[3.4]octane core is a three-dimensional, conformationally rigid scaffold that can enhance the properties of drug candidates . Recent research has demonstrated that integrating the 6-azaspiro[3.4]octane periphery into the structure of established antibiotics, such as ciprofloxacin congeners, yields compounds with potent activity against a panel of ESKAPE pathogens, which include highly virulent and antibiotic-resistant bacteria . Furthermore, spirocyclic compounds that target vital bacterial pathways, such as mycolic acid biosynthesis in Mycobacterium tuberculosis , represent a promising approach for combating drug-resistant tuberculosis . As a chemical intermediate, this compound is valuable for constructing novel molecules aimed at inhibiting unexploited biological targets, thereby supporting early-stage drug discovery efforts in infectious diseases.

Properties

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUKVDONXSYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[34]octane-8-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. The final step involves the formation of the carboxylic acid and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following properties:

  • Molecular Formula : C₁₅H₁₉NO₂·HCl
  • Molecular Weight : 281.78 g/mol
  • IUPAC Name : 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid; hydrochloride

The structure includes a benzyl group attached to a spirocyclic framework, which contributes to its reactivity and utility in synthesis.

Organic Synthesis

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create diverse derivatives and complex molecules.

Common Reactions:

  • Oxidation : Using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Conducting nucleophilic substitutions with alkyl halides or amines.

These reactions facilitate the production of various functionalized compounds essential for further research and application.

Biological Research

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor and in receptor binding studies. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Applications in Biology:

  • Enzyme Inhibition Studies : Investigating the compound's ability to inhibit specific enzymes, which can lead to the development of therapeutic agents.
  • Receptor Binding Assays : Understanding how the compound interacts with various receptors can provide insights into its pharmacological potential.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific characteristics required in industrial applications.

A study published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The findings demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential use in therapeutic contexts.

Synthesis of Derivatives

Research conducted on the synthetic pathways of this compound revealed efficient methods for producing various derivatives that exhibit enhanced biological activity or altered chemical properties. These derivatives can be tailored for specific applications in pharmaceuticals or materials science.

Mechanism of Action

The mechanism by which 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is highlighted through comparisons with related spirocyclic derivatives. Key differences lie in substituents, molecular weight, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
This compound C₁₅H₂₀ClNO₂ (est.) ~281.8 (est.) Benzyl group at N6, carboxylic acid, HCl Enhanced lipophilicity; potential CNS targeting
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₈H₁₃ClFNO₂ (est.) ~209.7 (est.) Fluorine at C8, carboxylic acid, HCl Increased electronegativity; metabolic stability
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc-protected amine Stability under basic conditions; intermediate for peptide synthesis
6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride C₇H₁₂ClN₂O₂ (est.) ~193.6 (est.) Bicyclo[3.1.0]hexane core, primary amine Compact structure; potential protease inhibition
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₁₉H₂₃N₃O₃ (est.) ~349.4 (est.) Aromatic phenyl, diketone Fluorescence properties; organic synthesis

Key Insights from Comparisons

Fluorine in 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride introduces electronegativity, which may stabilize adjacent carboxylate groups and reduce oxidative metabolism .

Functional Group Impact :

  • The Boc-protected derivative () is synthetically versatile, enabling selective deprotection for further modifications .
  • Carboxylic acid hydrochlorides generally exhibit superior solubility compared to free bases, favoring formulation in aqueous systems .

Synthetic Utility: Compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate the adaptability of spiro scaffolds in constructing complex heterocycles for drug discovery .

Research and Application Considerations

  • Stability : Hydrochloride salts (e.g., ) are typically stable under acidic conditions, as seen in related compounds like Nicardipine Hydrochloride .
  • Synthesis : Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate () serves as a precursor for synthesizing the target compound via ester hydrolysis and subsequent HCl salt formation .

Biological Activity

6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound exhibits modulatory effects on various cellular signaling pathways, making it a candidate for therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C15H20ClNO2
  • Molecular Weight : 281.78 g/mol
  • CAS Number : 2060031-17-4

Biological Activity

Research indicates that this compound acts primarily as a modulator of critical signaling pathways, particularly the MAPK and PI3K pathways. These pathways are crucial for regulating cell growth, differentiation, and apoptosis.

The compound's mechanism involves:

  • Binding to Protein Targets : The spirocyclic structure allows selective binding to specific protein sites, modulating their activity.
  • Signal Transduction Alteration : By affecting the phosphorylation states of key proteins within these pathways, the compound can influence cellular responses to various stimuli.

Research Findings

Studies have demonstrated the efficacy of this compound in altering signal transduction pathways associated with several diseases, including cancer and neurodegenerative disorders. For instance, derivatives of this compound have shown promising results in preclinical models, suggesting potential therapeutic applications in treating conditions characterized by dysregulated signaling.

Case Studies

  • Cell Line Assays : In vitro studies using various cancer cell lines indicated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.
  • Western Blot Analysis : Protein expression levels of key markers in the MAPK pathway were significantly altered upon treatment, confirming the compound's role in modulating these signaling cascades.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride1955554-31-0Parent structure without benzyl substitution
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate2110507-78-1Ester derivative with enhanced solubility
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane2028341-92-4Contains an oxo group, altering reactivity

The unique structural attributes of this compound enhance its ability to selectively interact with biological targets compared to its analogs.

Synthesis and Characterization

The synthesis typically involves:

  • Annulation Reactions : Forming the spirocyclic structure through cyclization reactions involving nitrogen-containing moieties.
  • Characterization Techniques : Utilizing Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm structural integrity and purity.

Q & A

Q. What are the recommended synthetic routes for 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride?

The compound can be synthesized via multicomponent reactions involving 2-oxa-spiro[3.4]octane-1,3-dione derivatives and benzothiazol-2-yl-amine intermediates. For example, reacting 2-oxa-spiro[3.4]octane-1,3-dione with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine in the presence of pyrrolidine generates intermediates, which are further functionalized and acidified to yield the hydrochloride salt. Key steps include cyclization, amidation, and purification via recrystallization. Characterization methods include melting point determination, elemental analysis, and spectroscopic validation (IR, UV-Vis) .

Q. How should researchers validate the purity and structural integrity of this compound?

Standard purity validation involves:

  • High-Performance Liquid Chromatography (HPLC): Assess chemical purity (e.g., >90% purity as per catalog specifications) .
  • Melting Point Analysis: Compare observed values (e.g., 244–245°C for structurally similar spiro compounds) with literature data .
  • Spectroscopic Techniques:
    • IR Spectroscopy: Confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹).
    • UV-Vis: Monitor conjugation systems (e.g., benzothiazole absorption at ~300–350 nm) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Consult medical professionals immediately .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during synthesis?

  • Mechanistic Analysis: Use NMR (¹H, ¹³C) and mass spectrometry to track intermediates. For instance, spiro ring-opening reactions may generate cyclopentanecarboxylic acid derivatives, identifiable via characteristic NMR shifts (e.g., sp³ carbons at δ 25–35 ppm) .
  • Byproduct Mitigation: Optimize reaction stoichiometry (e.g., molar ratios of benzothiazole derivatives) and temperature to suppress undesired pathways like over-alkylation .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, XRD for crystallinity).
  • Computational Modeling: Compare experimental NMR/UV-Vis data with density functional theory (DFT)-predicted spectra. For example, discrepancies in UV absorption maxima may arise from solvent polarity effects, requiring solvent-correction models .

Q. How does the spirocyclic structure influence physicochemical properties?

  • Solubility: The hydrochloride salt enhances water solubility vs. the free base.
  • Stability: Spirocyclic frameworks reduce conformational flexibility, improving thermal stability (e.g., melting points >240°C observed in analogs) .
  • Bioactivity: The 6-benzyl group may enhance lipophilicity, impacting membrane permeability in pharmacological studies .

Methodological Considerations

Q. What analytical approaches are recommended for studying degradation products?

  • Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-MS/MS: Identify degradation fragments (e.g., cleavage of the azaspiro ring generates secondary amines detectable via m/z ratios) .

Q. How can researchers optimize synthetic yields for scale-up?

  • DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) to identify optimal conditions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps. Pilot studies report yield improvements from 60% to >85% via catalyst optimization .

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